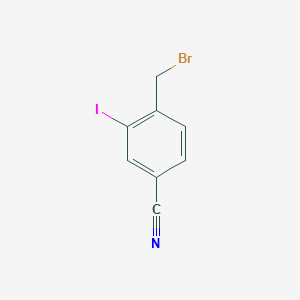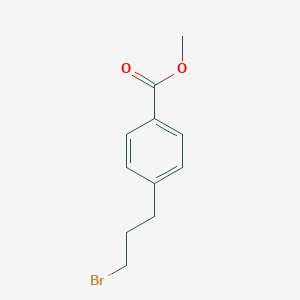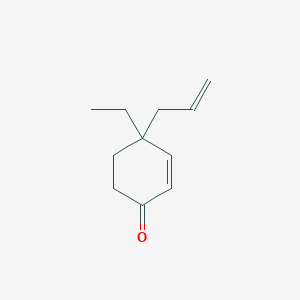
2,2,9-trimethyl-3,4-dihydro-1H-picene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,9-trimethyl-3,4-dihydro-1H-picene: is an organic compound with the molecular formula C25H24 It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of hydrogen atoms and methyl groups to the picene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9-trimethyl-3,4-dihydro-1H-picene typically involves the hydrogenation of picene in the presence of a catalyst. Common catalysts used for this purpose include palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure of hydrogen gas and elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The reaction conditions are optimized to maximize yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: 2,2,9-trimethyl-3,4-dihydro-1H-picene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions result in the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), organometallic compounds
Major Products Formed:
Oxidation: Oxidized derivatives of picene
Reduction: Further reduced forms of picene
Substitution: Substituted picene derivatives
科学的研究の応用
Chemistry: 2,2,9-trimethyl-3,4-dihydro-1H-picene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
作用機序
The mechanism of action of 2,2,9-trimethyl-3,4-dihydro-1H-picene is primarily related to its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interactions with specific proteins and nucleic acids.
類似化合物との比較
- Phenanthrene, 1,2,3,4-tetrahydro-
- Naphthalene, 1,2,3,4-tetrahydro-
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 2,2,9-trimethyl-3,4-dihydro-1H-picene is unique due to the presence of additional methyl groups and its specific hydrogenation pattern. This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds. For example, its electronic properties are enhanced compared to phenanthrene and naphthalene derivatives, making it more suitable for applications in organic electronics.
特性
CAS番号 |
1242-76-8 |
|---|---|
分子式 |
C25H24 |
分子量 |
324.5 g/mol |
IUPAC名 |
2,2,9-trimethyl-3,4-dihydro-1H-picene |
InChI |
InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3 |
InChIキー |
QTTSLFHFYFQOPR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
正規SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
| 1242-76-8 | |
同義語 |
Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)


![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)







